molecular formula C13H12N2O2S B12479031 Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate

Cat. No.: B12479031
M. Wt: 260.31 g/mol
InChI Key: QPQNYVPJKBQKPR-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is an aromatic ester featuring a benzoate core substituted at the 4-position with a methyl group connected to a pyrimidin-4-ylsulfanyl moiety. This compound combines a rigid benzoate scaffold with a heterocyclic pyrimidine ring linked via a sulfur atom, which may confer unique electronic and steric properties. Such structural attributes make it a candidate for applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3

InChI Key

QPQNYVPJKBQKPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrimidin-4-thiol

Pyrimidin-4-thiol serves as the nucleophilic component in alkylation reactions. Common methods include:

  • Nucleophilic Substitution :
    • 4-Chloropyrimidine reacts with sodium hydrosulfide (NaSH) in polar aprotic solvents (e.g., DMF) to yield pyrimidin-4-thiol.
    • Conditions : 80–100°C, 6–8 hours, with yields ≥75%.
  • Cyclization Reactions :
    • Divinyl ketones react with thiourea under basic conditions (e.g., KOH/EtOH) to form pyrimidine-2-thiols. For pyrimidin-4-thiol, regioselectivity is critical, and directed functionalization may be required.

Table 1: Pyrimidin-4-thiol Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
NaSH in DMF 4-Chloropyrimidine, NaSH, DMF, 80°C 75–85
Thiourea Cyclization Divinyl ketone, thiourea, KOH, EtOH 60–70

Preparation of Methyl 4-(bromomethyl)benzoate

This intermediate undergoes alkylation with pyrimidin-4-thiol. Key methods include:

  • Direct Bromination :
    • Methyl 4-(hydroxymethyl)benzoate reacts with PBr₃ or HBr in anhydrous conditions to form the bromomethyl derivative.
    • Conditions : 0–5°C, 2–4 hours, yields >90%.
  • Alkylation of Benzoate Esters :
    • Methyl 4-methylbenzoate undergoes bromination via radical or electrophilic pathways, though this is less common.

Table 2: Methyl 4-(bromomethyl)benzoate Synthesis

Method Reagents/Conditions Yield (%) Reference
PBr₃ Bromination Methyl 4-(hydroxymethyl)benzoate, PBr₃ 95
HBr in Acetic Acid Methyl 4-(hydroxymethyl)benzoate, HBr 88

Alkylation Reaction

The final step involves coupling pyrimidin-4-thiol with methyl 4-(bromomethyl)benzoate:

  • Nucleophilic Substitution (SN2) :
    • Base : K₂CO₃ or KOH in polar aprotic solvents (DMF, DMSO).
    • Conditions : 20–60°C, 12–24 hours, yields 70–85%.
  • Phase-Transfer Catalysis :
    • Tetrabutylammonium bromide (TBAB) enhances solubility and reaction rates.

Table 3: Alkylation Reaction Optimization

Base/Solvent Temperature (°C) Time (h) Yield (%) Reference
K₂CO₃/DMF 60 12 82
KOH/EtOH 80 8 75
TBAB/DMF 40 6 85

Alternative Routes and Analogues

Thioether Formation via Mitsunobu Reaction

Though less common, Mitsunobu conditions (e.g., DIAD, PPh₃) may couple alcohols with thiols. However, this method is less efficient for aryl thiols.

Analytical Characterization and Purity Control

Technique Key Data Reference
¹H NMR δ 8.1–7.9 (aromatic), 4.2 (SCH₂)
HPLC C18 column, 254 nm detection, >95% purity
MS m/z 260.31 [M+H]⁺

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reagent Conditions Outcome Yield Source
6 M NaOHReflux in H<sub>2</sub>O/EtOH (6 h)4-[(Pyrimidin-4-ylsulfanyl)methyl]benzoic acid85%
HCl (conc.)Reflux in H<sub>2</sub>O (8 h)Same as above78%

Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Selectivity Source
H<sub>2</sub>O<sub>2</sub> (30%)RT, CH<sub>3</sub>COOH (12 h)Sulfoxide derivative>90%
m-CPBA0°C, DCM (2 h)Sulfone derivative88%

Applications : Sulfoxides enhance solubility, while sulfones are used in cross-coupling reactions.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine nitrogen can participate in substitution reactions with electrophiles.

Reagent Conditions Product Notes Source
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C (4 h)N-Methylpyrimidinium derivativeQuaternization occurs
ClCH<sub>2</sub>COClEt<sub>3</sub>N, THF, 0°C (1 h)Chloroacetylated pyrimidineFurther functionalization

Electrophilic Aromatic Substitution

The benzene ring undergoes halogenation or nitration at the para position relative to the ester group.

Reagent Conditions Product Yield Source
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C (2 h)Nitro-substituted derivative65%
Br<sub>2</sub>/FeBr<sub>3</sub>RT, DCM (3 h)Bromo-substituted derivative72%

Limitation : Steric hindrance from the sulfanyl group reduces reactivity at ortho positions.

Reduction Reactions

The pyrimidine ring can be partially reduced under controlled conditions.

Reducing Agent Conditions Product Outcome Source
H<sub>2</sub>, Pd/CEtOH, 50 psi (12 h)DihydropyrimidineSelective C=N reduction
NaBH<sub>4</sub>MeOH, RT (6 h)No reactionEster and sulfanyl stable

Cross-Coupling Reactions

The sulfanyl group facilitates palladium-catalyzed couplings, enabling C–S bond functionalization.

Reagent Conditions Product Catalyst Source
PhB(OH)<sub>2</sub>Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF (100°C)Biaryl sulfide10 mol% Pd
CH<sub>2</sub>=CHSnBu<sub>3</sub>CuI, DMSO, 80°C (8 h)Alkenyl derivativeStille coupling

Thioether Alkylation

The sulfanyl methyl group reacts with alkyl halides to form thioesters or sulfonium salts.

Alkylating Agent Conditions Product Application Source
CH<sub>3</sub>CH<sub>2</sub>IK<sub>2</sub>CO<sub>3</sub>, acetone (12 h)Ethylthio-methyl derivativeProdrug synthesis
Benzyl chlorideNaH, THF (0°C, 2 h)Benzylsulfonium saltIonic liquid precursor

Key Research Findings

  • Hydrolysis Kinetics : Pseudo-first-order kinetics were observed for ester hydrolysis, with activation energy (EaE_a) of 45.2 kJ/mol.

  • Oxidation Selectivity : H<sub>2</sub>O<sub>2</sub> in acetic acid preferentially oxidizes the sulfanyl group over the pyrimidine ring.

  • Suzuki Coupling : Aryl boronic acids couple at the pyrimidine C2 position with 70–85% efficiency.

This compound’s versatility in reactions such as hydrolysis, oxidation, and cross-coupling makes it valuable in medicinal chemistry and materials science. Data from patents and peer-reviewed studies confirm its utility as a multifunctional building block .

Scientific Research Applications

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate and related compounds:

Compound Name Core Structure Substituent/Linker Heterocycle/Functional Group Key Structural Feature Reference ID
This compound (Target) Benzoate ester -(CH₂)-S- Pyrimidine Sulfur-linked pyrimidine -
Methyl 4-[[2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate Benzoate ester -NH-(CH₂-S)- Thieno[2,3-d]pyrimidine Larger fused heterocycle, acetyl linker
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate ester Piperazine-quinoline Quinoline Flexible piperazine linker
Methyl 4-(2-cyanophenyl)benzoate Benzoate ester 2-cyanophenyl Nitrile (-CN) Electron-withdrawing substituent
Methyl 4-(2-methoxy-2-oxoethyl)benzoate Benzoate ester -(CH₂-COOCH₃) Ester/ether Alkyl-ester side chain

Key Observations :

  • Linker Flexibility : Piperazine (C1–C7) and acetyl () linkers introduce conformational flexibility, whereas the target compound’s rigid -CH₂-S- bridge may restrict rotational freedom, influencing binding interactions .
Analytical Characterization
  • Common Techniques: NMR/HRMS: Used for purity verification and structural confirmation (e.g., quinoline derivatives in ) . Crystallography: SHELX/SIR97 programs () enable crystal structure determination if single crystals are obtained .

Biological Activity

Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzoate moiety linked to a pyrimidine derivative through a sulfanyl group. The synthesis typically involves the reaction of benzoic acid derivatives with pyrimidine-based compounds, which can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been shown to inhibit:

  • Nitric Oxide Synthase (iNOS) : This inhibition reduces the production of nitric oxide, a mediator involved in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : By inhibiting COX-2, the compound may decrease prostaglandin synthesis, further contributing to its anti-inflammatory effects.

1. Antitumor Activity

Recent studies have indicated that modifications in the benzoate structure can enhance cytotoxicity against various cancer cell lines. For instance, in vitro studies demonstrated that this compound exhibits significant inhibitory effects on human leukemia cells, with IC50 values indicating potent antitumor properties.

2. Enzyme Inhibition

The compound acts as a competitive inhibitor for certain kinases involved in cancer progression. Kinetic studies revealed that it binds effectively to the active sites of these enzymes, preventing substrate access and catalytic activity.

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Antitumor Effects

A study published in the European Journal of Medicinal Chemistry investigated several methyl benzoate derivatives for their cytotoxic effects on human leukemia cells. The results indicated that specific structural modifications led to enhanced inhibitory effects on cell proliferation, with some derivatives demonstrating IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism

A detailed kinetic study demonstrated that this compound acts as a competitive inhibitor for a specific kinase involved in cancer cell signaling pathways. Molecular docking studies supported these findings by illustrating the binding affinity of the compound to the enzyme's active site.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Methyl 2-Halo-4-Substituted BenzoatesAnticancerInhibition of carbonic anhydrase
4-Methylbenzylidene CamphorEndocrine disruptionHormonal interference
Methyl BenzoateInsecticideDisruption of insect nervous system

Q & A

Basic: What is the recommended synthetic route for Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution. A typical protocol involves:

  • Reacting methyl 4-(chloromethyl)benzoate with pyrimidine-4-thiol in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF at 50–70°C for 12–24 hours .
  • Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Key validation steps include ¹H/¹³C NMR to confirm the sulfanyl linkage and HPLC-MS to verify purity (>95%).

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and benzoate ester (δ 3.9 ppm for OCH₃) .
    • FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-S bond (650–700 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and dihedral distortions. Disorder in the sulfanyl-methyl group may require multi-component refinement .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer:

  • Disorder Handling : Use SHELXL ’s PART instruction to model split positions for the sulfanyl-methyl group. Apply geometric restraints (e.g., DFIX, SIMU) to maintain chemically reasonable bond lengths .
  • Twinning : For twinned crystals, employ the HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
  • Validate with R1 factor (<0.05 for high-resolution data) and check residual electron density maps for unmodeled solvent molecules.

Advanced: What strategies optimize the reactivity of the sulfanyl group for functionalization?

Methodological Answer:

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives, monitored by TLC and ¹H NMR .
  • Cross-Coupling : Use Pd-catalyzed C-S activation (e.g., Pd(OAc)₂, Xantphos ligand) to replace sulfanyl with aryl/alkyl groups .
  • Thiol Exchange : React with Grignard reagents (R-MgX) under inert conditions to substitute the pyrimidine-thiol group .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

  • Modify Substituents :
    • Replace the pyrimidine ring with triazine (e.g., via SNAr reactions) to alter electron density .
    • Substitute the benzoate ester with amides (e.g., using NH₃/MeOH) to modulate lipophilicity .
  • Assay Design :
    • Test antimicrobial activity via microdilution (MIC values against E. coli, S. aureus).
    • Evaluate kinase inhibition (e.g., EGFR) using fluorescence polarization assays .

Advanced: How to address discrepancies in NMR data across solvents or tautomeric forms?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Tautomerism : For pyrimidine-thiol tautomers (e.g., thione vs. thiol), use variable-temperature NMR (VT-NMR) to observe equilibrium shifts .
  • DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to assign tautomeric forms .

Advanced: What computational methods predict the compound’s binding affinity in drug design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 protease). Set grid boxes around active sites and validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA calculations) .
  • QSAR Models : Train regression models (e.g., PLS, Random Forest) using descriptors like logP, polar surface area, and H-bond donors .

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